

An In-depth Technical Guide to Methyl 2-amino-4-phenylthiophene-3-carboxylate

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Compound of Interest

Compound Name:	Methyl 2-amino-4-phenylthiophene-3-carboxylate
Cat. No.:	B1348627

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CAS Number: 67171-55-5

This technical guide provides a comprehensive overview of **Methyl 2-amino-4-phenylthiophene-3-carboxylate**, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, spectroscopic data, and its role as a modulator of key signaling pathways.

Core Chemical and Physical Data

Methyl 2-amino-4-phenylthiophene-3-carboxylate is an organic compound featuring a substituted thiophene ring, which is a five-membered aromatic ring containing a sulfur atom.^[1] Its structure incorporates an amino group and a methyl carboxylate group, making it a valuable scaffold in medicinal chemistry and organic synthesis.^[1]

Property	Value	Source
CAS Number	67171-55-5	[2]
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S	[1] [2]
Molecular Weight	233.29 g/mol	[1] [2]
IUPAC Name	methyl 2-amino-4-phenylthiophene-3-carboxylate	[2]
Melting Point	145-147 °C	[3]
Appearance	Yellow crystal	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 2-amino-4-phenylthiophene-3-carboxylate**.

Spectroscopic Data	Values	Source
Infrared (IR) Spectroscopy (KBr, ν_{max} , cm^{-1})	3460, 3321 (N-H stretching); 2947 (C-H stretching); 1666 (C=O stretching); 1593, 1496, 1438 (C=C aromatic stretching); 1224 (C-O stretching)	[3]
¹ H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d ₆ , δ , ppm)	3.45 (s, 3H, OCH ₃); 6.16 (s, 1H, thiophene-H); 7.25 (m, 5H, phenyl-H); 7.38 (s, 2H, NH ₂)	[3]
Mass Spectrometry (MS)	The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 233, which corresponds to the molecular formula C ₁₂ H ₁₁ NO ₂ S.	[1]

Experimental Protocols

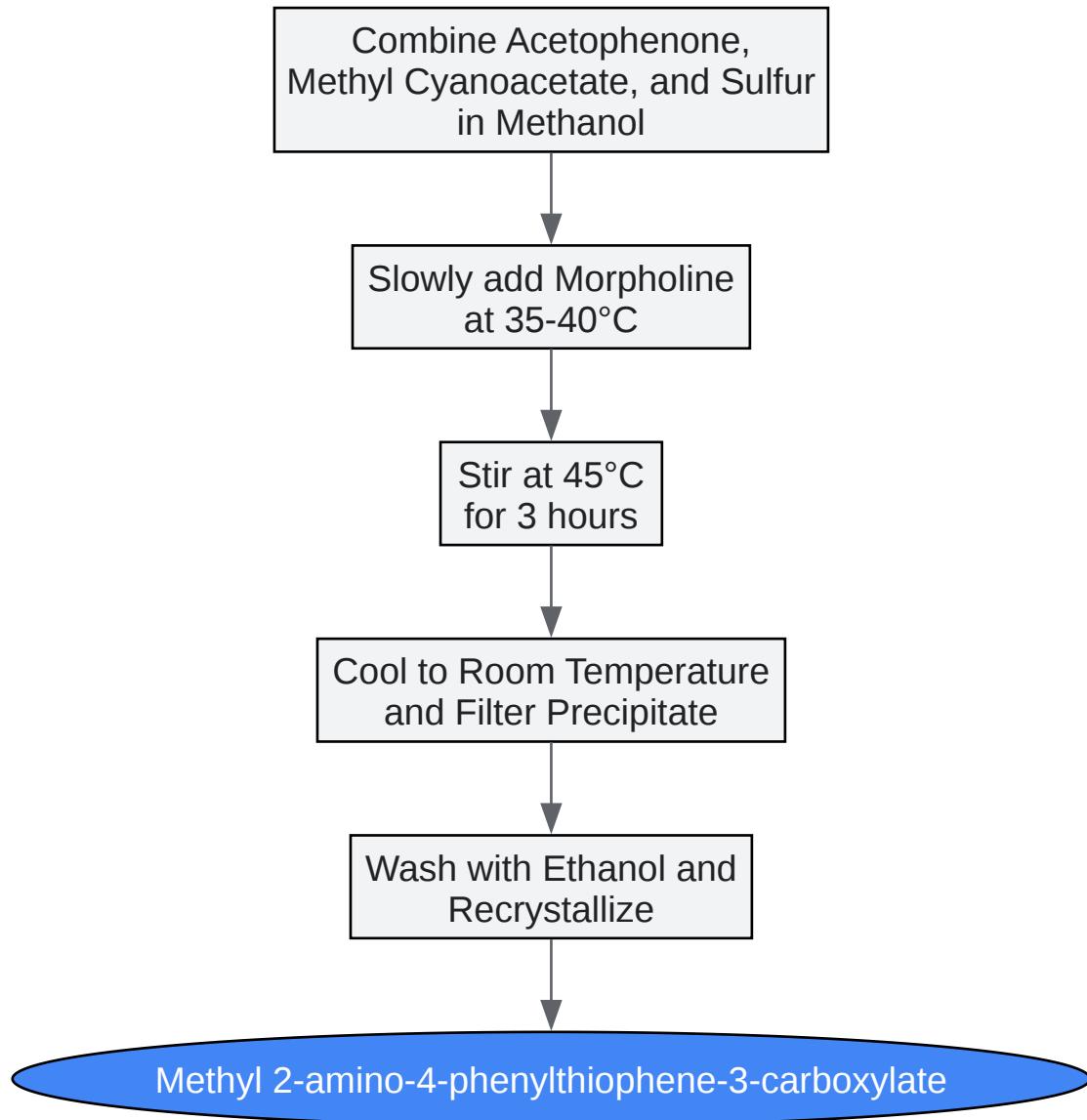
Synthesis via Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.^[3] This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

- **Reactant Preparation:** In a round-bottom flask, combine acetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).
- **Catalyst Addition:** While stirring the mixture at 35-40 °C, slowly add morpholine (5 mL) over a period of 30 minutes.
- **Reaction:** Increase the temperature to 45 °C and continue stirring for 3 hours.
- **Work-up:** Allow the reaction mixture to cool to room temperature. The resulting precipitate is collected by filtration.
- **Purification:** Wash the crude product with ethanol and then recrystallize from ethanol to yield pure **Methyl 2-amino-4-phenylthiophene-3-carboxylate** as yellow crystals.^[3]

Gewald Synthesis Workflow



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Gewald Synthesis Workflow

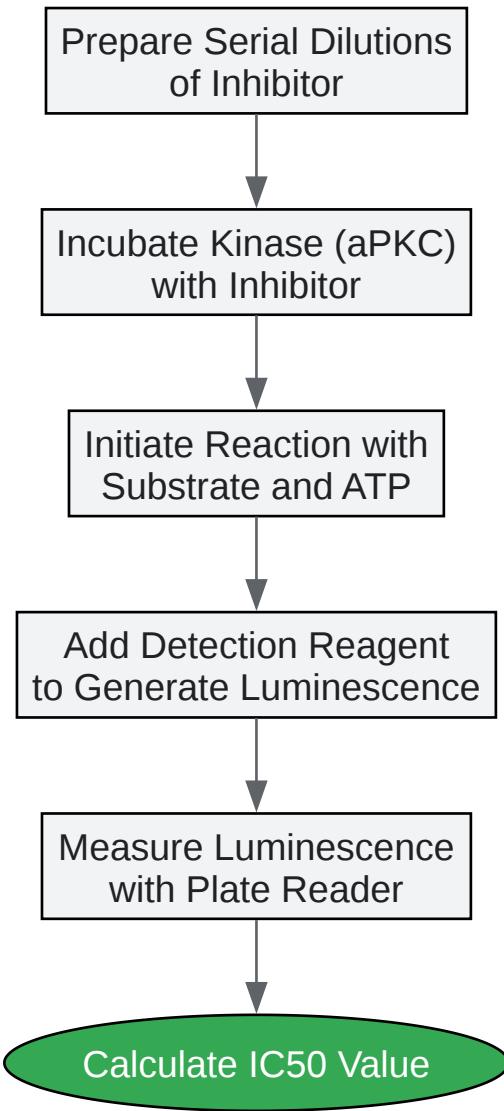
In Vitro Kinase Inhibition Assay

Given its role as an atypical Protein Kinase C (aPKC) inhibitor, a key experiment is to quantify its inhibitory activity. A luminescence-based kinase assay is a common method for this purpose.

Experimental Protocol:

- Compound Preparation: Prepare serial dilutions of **Methyl 2-amino-4-phenylthiophene-3-carboxylate** in DMSO. A "no inhibitor" control with DMSO only should also be prepared.
- Kinase Reaction Setup: In a 96-well plate, add 2.5 μ L of the diluted compound or DMSO control to each well. Then, add 2.5 μ L of the aPKC enzyme to each well and incubate for 10 minutes at room temperature to allow for binding.
- Initiation of Reaction: Start the kinase reaction by adding 5 μ L of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
- Signal Generation: Add a kinase detection reagent to each well. This reagent stops the kinase reaction and converts the ADP produced to ATP, which then generates a luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
- Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[\[4\]](#)

Kinase Inhibition Assay Workflow

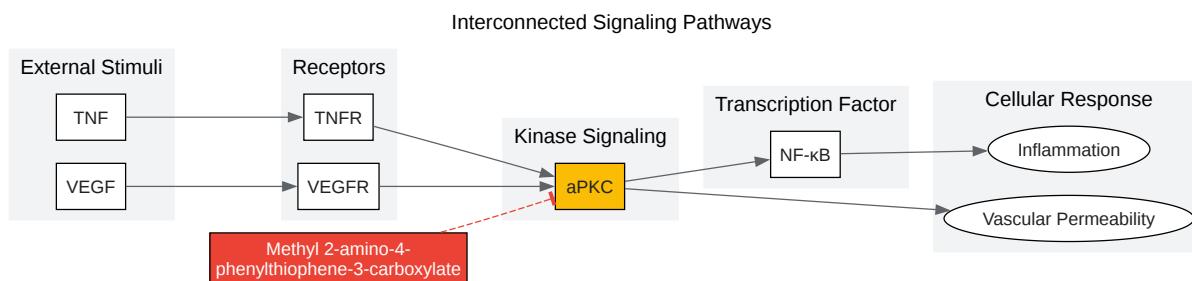
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Kinase Inhibition Assay Workflow

Biological Activity and Signaling Pathways

Derivatives of 2-amino-4-phenylthiophene have been identified as novel small molecule inhibitors of atypical protein kinase C (aPKC) isoforms.^[5] These kinases are implicated in signaling pathways induced by Tumor Necrosis Factor (TNF) and Vascular Endothelial Growth Factor (VEGF), which are critical in inflammation and angiogenesis.^[5] The inhibition of aPKC can disrupt these pathways, making this class of compounds promising for therapeutic development in diseases involving increased vascular permeability and inflammation.^[5]

The biological activity of these compounds is often evaluated in cellular assays that measure bona fide aPKC-dependent signaling, such as NF- κ B driven-gene transcription, which is a marker for inflammatory responses, and VEGF/TNF-induced vascular endothelial permeability. [5]



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Interconnected Signaling Pathways

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